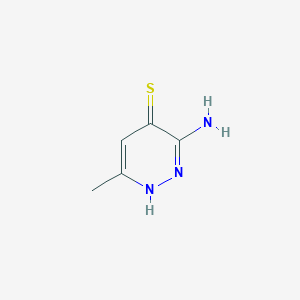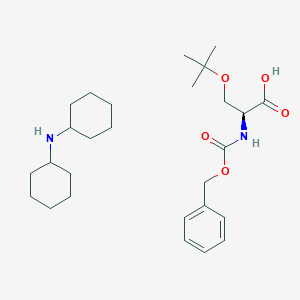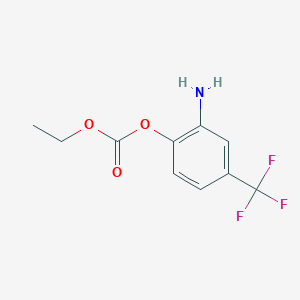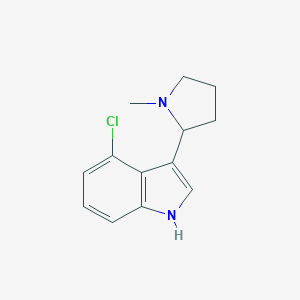
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. CP 47,497 has been the subject of extensive scientific research due to its potential therapeutic applications.
作用机制
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 acts as an agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. When 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 binds to the cannabinoid receptors, it activates a signaling pathway that leads to a variety of physiological effects. These effects include pain relief, anti-inflammatory activity, and modulation of mood and appetite.
生化和生理效应
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and other conditions. 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 has also been shown to have anti-convulsant properties, making it a potential treatment for epilepsy. Additionally, 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 has been shown to have anti-anxiety and anti-depressant effects.
实验室实验的优点和局限性
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors, making it a useful tool for studying the effects of cannabinoids on the body. 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 is also relatively stable and easy to synthesize, making it a cost-effective option for research. However, there are also limitations to using 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 in lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural cannabinoids found in the body. Additionally, the use of 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 in lab experiments may not accurately reflect the effects of other cannabinoids that may be present in natural cannabis products.
未来方向
There are several potential future directions for research on 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497. One area of interest is the development of new drugs that target the cannabinoid receptors for the treatment of various medical conditions. 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 may also be useful in developing new diagnostic tools for the detection of cannabinoid receptor activity in the body. Additionally, further research is needed to understand the long-term effects of synthetic cannabinoids like 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 on the body, as well as their potential for abuse and addiction.
合成方法
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 is synthesized by reacting 4-chloroindole-3-acetic acid with 1-methylpiperidine-2-one in the presence of a Lewis acid catalyst. The resulting product is then purified by column chromatography.
科学研究应用
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 has been used extensively in scientific research to understand the mechanism of action of cannabinoids. It has been used to study the cannabinoid receptors in the brain and their role in pain, inflammation, and other physiological processes. 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 has also been used to develop new drugs that target the cannabinoid receptors for the treatment of various medical conditions.
属性
CAS 编号 |
19137-84-9 |
|---|---|
产品名称 |
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole |
分子式 |
C13H15ClN2 |
分子量 |
234.72 g/mol |
IUPAC 名称 |
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C13H15ClN2/c1-16-7-3-6-12(16)9-8-15-11-5-2-4-10(14)13(9)11/h2,4-5,8,12,15H,3,6-7H2,1H3 |
InChI 键 |
ROUPHMNZHLBCGO-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CNC3=C2C(=CC=C3)Cl |
规范 SMILES |
CN1CCCC1C2=CNC3=C2C(=CC=C3)Cl |
同义词 |
4-Chloro-3-(1-methyl-2-pyrrolidinyl)-1H-indole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



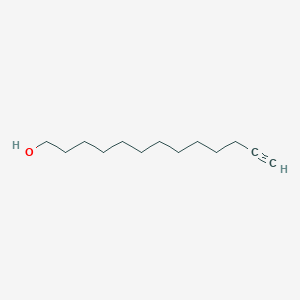
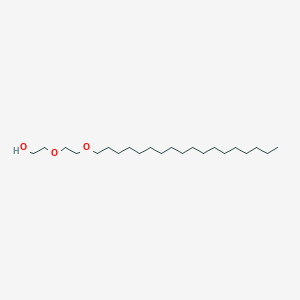
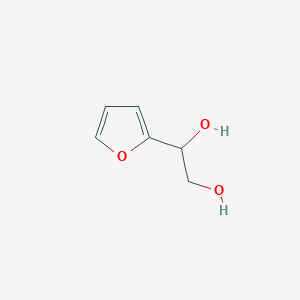
![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid](/img/structure/B96115.png)
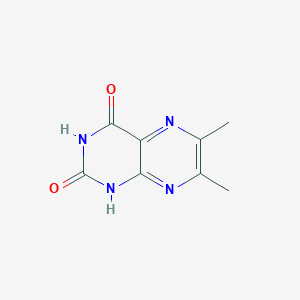
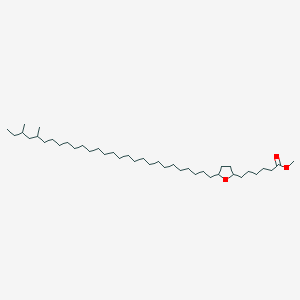
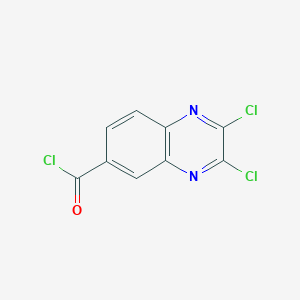
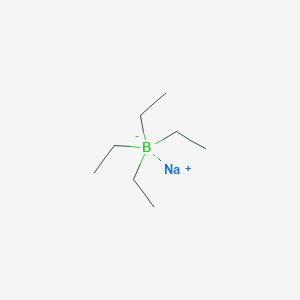
![2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B96123.png)

![1H-Pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B96127.png)
